6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one
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Overview
Description
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-[1,2,3]triazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired triazolopyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the triazolopyrimidine ring.
Scientific Research Applications
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound is a potent and selective P2X7 receptor antagonist with applications in treating depression and neuroinflammation.
5-Chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine:
7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: This compound has unique energetic properties and is used in the development of energetic materials.
Properties
Molecular Formula |
C4H5N5O |
---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
2,4,6,7-tetrahydrotriazolo[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C4H5N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1H2,(H3,5,6,7,8,9,10) |
InChI Key |
TWZXJYBMRWDOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NNN=C2NC(=O)N1 |
Origin of Product |
United States |
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